molecular formula C14H7FO2 B3343823 2-Fluoroanthracene-9,10-dione CAS No. 572-84-9

2-Fluoroanthracene-9,10-dione

Cat. No. B3343823
CAS RN: 572-84-9
M. Wt: 226.2 g/mol
InChI Key: LFZBKGLFBCHVMF-UHFFFAOYSA-N
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Description

2-Fluoroanthracene-9,10-dione, also known as 2-Fluor-anthrachinon or 2-fluoro-anthraquinone, is a chemical compound with the molecular formula C14H7FO2 . It has a molecular weight of 226.20300 . The compound is also known by its CAS number 572-84-9 .


Synthesis Analysis

The synthesis of anthracene derivatives like this compound can be challenging. Some of the most important synthetic approaches for anthracene-9,10-dione production include oxidation of anthracene obtained from coal tar, Friedel-Crafts reaction between phthalic anhydride and benzene to produce o­benzoylbenzoic acid, which is then cyclized to anthracene-9,10-dione, and Diels-Alder reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a density of 1.385g/cm3, a boiling point of 397.2ºC at 760 mmHg, and a flash point of 151.3ºC . The exact mass is 226.04300 . The index of refraction is 1.637 .


Chemical Reactions Analysis

Anthraquinones, such as this compound, have been found to inhibit cancer cell proliferation, invasion, migration, metastasis, induce cellular apoptosis and tumor angiogenesis, regulate the host immune response, and reverse tumor cell multidrug resistance .


Physical And Chemical Properties Analysis

This compound has a density of 1.385g/cm3, a boiling point of 397.2ºC at 760 mmHg, and a flash point of 151.3ºC . Its molecular formula is C14H7FO2 and it has a molecular weight of 226.20300 . The exact mass is 226.04300 . The index of refraction is 1.637 .

Mechanism of Action

While the specific mechanism of action for 2-Fluoroanthracene-9,10-dione is not explicitly mentioned in the search results, anthraquinone-based compounds generally inhibit cancer progression by targeting essential cellular proteins .

Safety and Hazards

While the specific safety data sheet for 2-Fluoroanthracene-9,10-dione was not found, anthracene derivatives can cause skin irritation, serious eye irritation, and may form combustible dust concentrations in air .

Future Directions

Anthracene-based molecules are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .

properties

IUPAC Name

2-fluoroanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZBKGLFBCHVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972651
Record name 2-Fluoroanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

572-84-9
Record name 2-Fluoro-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9, 2-fluoro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoroanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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